[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride
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Overview
Description
[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride: is a chemical compound with the molecular formula C6H14ClFNO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride typically involves the following steps:
Cyclobutyl Formation: The initial step involves the formation of a cyclobutyl ring, which can be achieved through cyclization reactions.
Aminomethylation: The aminomethyl group is introduced via a nucleophilic substitution reaction using reagents like formaldehyde and ammonia.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Formaldehyde, ammonia, hydrochloric acid
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted cyclobutyl derivatives
Scientific Research Applications
Chemistry
In chemistry, [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its fluorinated cyclobutyl ring can interact with biological macromolecules, providing insights into enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its fluorinated structure imparts unique properties such as increased stability and resistance to degradation, making it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, influencing their conformation and function. These interactions can activate or inhibit various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(Aminomethyl)cyclobutyl]methanol;hydrochloride
- [3-(Aminomethyl)-3-chlorocyclobutyl]methanol;hydrochloride
- [3-(Aminomethyl)-3-bromocyclobutyl]methanol;hydrochloride
Uniqueness
Compared to its analogs, [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity. This makes it more effective in certain applications, such as drug development and material science, where these properties are advantageous.
Properties
IUPAC Name |
[3-(aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(4-8)1-5(2-6)3-9;/h5,9H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROVYCUNDYQYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)F)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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